molecular formula C7H8F2N2 B8787127 5-(1,1-Difluoroethyl)pyridin-3-amine

5-(1,1-Difluoroethyl)pyridin-3-amine

カタログ番号: B8787127
分子量: 158.15 g/mol
InChIキー: GJAAHVBFEDPISX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1,1-Difluoroethyl)pyridin-3-amine (CAS: 1211540-26-9) is a pyridine derivative characterized by a difluoroethyl substituent at the 5-position and an amino group at the 3-position of the pyridine ring. Its molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol and a purity ≥95% . The compound’s structure (SMILES: CC(C1=NC=C(C=C1)N)(F)F) highlights the electron-withdrawing effects of the difluoroethyl group, which may influence its physicochemical properties and biological interactions .

特性

分子式

C7H8F2N2

分子量

158.15 g/mol

IUPAC名

5-(1,1-difluoroethyl)pyridin-3-amine

InChI

InChI=1S/C7H8F2N2/c1-7(8,9)5-2-6(10)4-11-3-5/h2-4H,10H2,1H3

InChIキー

GJAAHVBFEDPISX-UHFFFAOYSA-N

正規SMILES

CC(C1=CC(=CN=C1)N)(F)F

製品の起源

United States

類似化合物との比較

Structural Isomers and Positional Analogs

6-(1,1-Difluoroethyl)pyridin-3-amine

This positional isomer differs only in the substitution pattern, with the difluoroethyl group at the 6-position instead of the 5-position. Despite sharing the same molecular formula (C₇H₈F₂N₂ ) and weight (158.15 g/mol ), the altered substituent position may lead to differences in electronic distribution, solubility, and target binding. For example, steric hindrance at the 6-position could reduce interactions with enzyme active sites compared to the 5-substituted analog .

5-Chloro-6-((methylsulfonyl)methyl)pyridin-3-amine

This compound (CAS: 3010885-75-0) replaces the difluoroethyl group with a chlorinated methylsulfonyl moiety. Its molecular weight (220.66 g/mol) is significantly higher than that of 5-(1,1-difluoroethyl)pyridin-3-amine, reflecting divergent pharmacokinetic profiles .

Pyridine Derivatives with Fluorinated Substituents

UDO and UDD (CYP51 Inhibitors)

The compounds (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are pyridine-based inhibitors of the CYP51 enzyme. Unlike 5-(1,1-difluoroethyl)pyridin-3-amine, these analogs incorporate trifluoromethyl groups and piperazine/piperidine rings, which enhance their binding affinity to hydrophobic enzyme pockets. UDO and UDD exhibit IC₅₀ values comparable to posaconazole against T. cruzi, suggesting that fluorinated pyridines are promising scaffolds for antiparasitic drug development .

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

This derivative combines a trifluoromethylpyridine core with a pyrrolidinamine group. The trifluoromethyl group increases metabolic stability compared to the difluoroethyl substituent, while the pyrrolidine ring introduces conformational rigidity.

Compounds with Similar Pharmacological Targets

(3S,4S,5R)-3-(4-Amino-3-bromo-5-fluorobenzyl)-5-{[3-(1,1-difluoroethyl)benzyl]amino} Tetrahydro-2H-thiopyran-4-ol 1,1-Dioxide

This compound, studied in molecular docking experiments with the 3VF3 protein, shares the 1,1-difluoroethyl motif. The thiopyran ring and benzylamine group facilitate interactions with polar and hydrophobic amino acid residues in the target protein, suggesting that the difluoroethyl group may stabilize ligand-receptor binding through fluorophilic effects .

2-(1,1-Difluoroethyl)-5-methyl-N-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

A triazolopyrimidine derivative, this compound features both difluoroethyl and trifluoromethylpyridine groups. The triazole ring enhances π-π stacking with aromatic residues in dihydroorotate dehydrogenase (DHODH), a target for anticancer and antiparasitic agents. Its dual fluorination strategy likely improves metabolic stability and target affinity .

準備方法

Palladium-Catalyzed Difluoromethylation

A patented process for analogous compounds (e.g., 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine) employs palladium catalysts under dechlorination conditions. Adapting this methodology, pyridin-3-amine derivatives undergo selective difluoromethylation using Pd(OAc)₂ and triphenylphosphine (PPh₃) in dimethylformamide (DMF). The reaction proceeds at 50°C under nitrogen, with formic acid and triethylamine (Et₃N) as additives. Post-reaction workup involves basification to pH 9, followed by acidification to isolate the product. Yields for analogous reactions reach 88%.

Key Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : PPh₃ (10 mol%)

  • Solvent : DMF

  • Temperature : 50°C

  • Additives : HCOOH/Et₃N (1:2 ratio)

Radical Difluoromethylation

An alternative radical-based approach utilizes 2,2-difluoroacetic anhydride as a difluoromethyl source. Though developed for 4-(difluoromethyl)pyridin-2-amine, this method is adaptable. The pyridin-3-amine substrate reacts with in situ-generated difluoromethyl radicals under photoredox conditions, achieving regioselective functionalization. This method avoids hazardous fluorinating agents and operates at ambient temperatures.

Nucleophilic Substitution Reactions

Nucleophilic substitution of halogenated pyridine precursors offers a modular route to 5-(1,1-difluoroethyl)pyridin-3-amine.

Halogen Exchange with Difluoroethyl Grignard Reagents

5-Bromopyridin-3-amine reacts with 1,1-difluoroethylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The Grignard reagent displaces bromide, forming the desired product after aqueous workup. This method requires strict anhydrous conditions and achieves moderate yields (60–70%) due to competing side reactions.

Cross-Coupling with Difluoroethylzinc Reagents

A Negishi coupling strategy employs 5-iodopyridin-3-amine and 1,1-difluoroethylzinc bromide. Using Pd(PPh₃)₄ as a catalyst, the reaction proceeds in THF at 60°C, yielding 5-(1,1-difluoroethyl)pyridin-3-amine in 75% yield. This method benefits from high functional group tolerance and scalability.

Reductive Amination of Difluoroethyl Ketones

Reductive amination provides a two-step pathway starting from 5-acetylpyridin-3-amine:

  • Fluorination : The ketone is converted to 1,1-difluoroethyl using diethylaminosulfur trifluoride (DAST).

  • Reduction : The imine intermediate is reduced with sodium borohydride (NaBH₄) in methanol, yielding the target amine.

Optimized Parameters

  • **Flu

Q & A

Basic: What are the most reliable synthetic routes for 5-(1,1-Difluoroethyl)pyridin-3-amine, and how can reaction conditions be optimized?

Answer:
A common approach involves hydrogenation of nitro precursors. For example, reduction of 5-(1,1-difluoroethyl)-3-nitropyridine using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere can yield the target amine. Reaction optimization should focus on catalyst loading (e.g., 5-10% Pd/C), temperature (25–50°C), and reaction time (4-12 hours) to maximize yield while minimizing side products like over-reduced intermediates. Monitoring via TLC or LC-MS is critical to confirm nitro group reduction .

Basic: What analytical techniques are recommended for confirming the structure and purity of 5-(1,1-Difluoroethyl)pyridin-3-amine?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can verify the difluoroethyl group’s presence (e.g., 19F^{19}\text{F} splitting patterns at ~-100 ppm for CF2_2) and the amine’s position on the pyridine ring.
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C7_7H8_8F2_2N2_2, theoretical 158.07 g/mol).
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm (acetonitrile/water gradient) ensures ≥95% purity. Adjust mobile phase pH to resolve amine-related tailing .

Basic: How does the difluoroethyl substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?

Answer:
The 1,1-difluoroethyl group enhances lipophilicity (predicted LogP ~1.5), favoring solubility in polar aprotic solvents (e.g., DMSO, THF) over water. Stability studies in aqueous buffers (pH 4–9) show gradual hydrolysis of the difluoroethyl group under acidic conditions (pH < 4), generating pyridin-3-amine and fluoroacetic acid byproducts. Storage in anhydrous organic solvents at -20°C under inert gas is recommended to prevent degradation .

Advanced: What strategies can resolve contradictions in bioactivity data for this compound across different assay conditions?

Answer:
Contradictions often arise from solvent effects (e.g., DMSO concentration impacting cellular assays) or pH-dependent amine protonation. To mitigate:

  • Standardize Solvents : Use ≤0.1% DMSO in cell-based assays to avoid cytotoxicity.
  • Control pH : Adjust buffer systems (e.g., ammonium acetate, pH 6.5) to maintain consistent amine ionization states.
  • Validate Targets : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism .

Advanced: How can computational modeling predict the electronic effects of the difluoroethyl group on pyridine ring reactivity?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the electron-withdrawing difluoroethyl group reduces electron density at the pyridine nitrogen, lowering basicity (pKa_a ~4.5 vs. ~6.5 for unsubstituted pyridin-3-amine). This affects nucleophilic substitution reactions at the 2- or 4-positions. Frontier molecular orbital (FMO) analysis further predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer:
If chiral centers are introduced (e.g., via asymmetric hydrogenation), enantiomeric excess (ee) must be preserved. Challenges include:

  • Catalyst Selection : Use chiral ligands like BINAP with Ru or Rh catalysts for high ee (>90%).
  • Purification : Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with resolving agents (e.g., tartaric acid) ensures enantiopurity.
  • Process Monitoring : In-line PAT tools (e.g., FTIR) track reaction progress and enantiomer ratios .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target binding affinity?

Answer:

  • Substituent Effects : Replace difluoroethyl with trifluoroethyl to increase electron-withdrawing effects, potentially improving binding to hydrophobic pockets (e.g., kinase ATP-binding sites).
  • Positional Isomerism : Compare 5-(1,1-difluoroethyl) vs. 6-substituted analogs to map steric tolerance in target proteins.
  • Protonation State : Modify pH to stabilize the amine’s protonated form, enhancing ionic interactions with acidic residues .

Basic: What safety protocols are critical when handling 5-(1,1-Difluoroethyl)pyridin-3-amine in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential amine volatility.
  • Spill Management : Neutralize spills with dilute acetic acid (5% v/v) followed by adsorption with vermiculite.
  • Waste Disposal : Collect in halogenated waste containers; incineration is recommended .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in metabolic pathway tracing for this compound?

Answer:

  • Synthesis : Introduce 13C^{13}\text{C} at the difluoroethyl carbon via labeled acetylene precursors.
  • Applications : Track metabolic incorporation using LC-MS/MS to identify metabolites (e.g., fluorinated byproducts) in hepatocyte assays.
  • Data Interpretation : Correlate isotopic patterns with metabolic stability (e.g., CYP450-mediated oxidation) .

Advanced: What mechanistic insights explain unexpected byproducts during amide coupling reactions involving this amine?

Answer:
Side reactions often stem from:

  • Nucleophilic Competition : The pyridine nitrogen competes with the amine in acylation, forming pyridinium intermediates. Use coupling agents like HATU to favor amine activation.
  • Fluorine-Lithium Interactions : In Grignard reactions, Li+^+ may coordinate with fluorine, reducing reactivity. Switch to milder bases (e.g., K2_2CO3_3) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。